N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core substituted at the 3-position with an acetamide group and at the 7-position with a 2-fluorophenyl moiety. The 2,4-dioxo groups contribute to hydrogen-bonding interactions, likely influencing receptor binding . While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest activity in kinase inhibition or neurotransmitter modulation due to the pyrrolo-pyrimidine scaffold .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O5/c1-33-18-8-7-14(11-19(18)34-2)9-10-26-20(30)13-29-23(31)22-21(28-24(29)32)16(12-27-22)15-5-3-4-6-17(15)25/h3-8,11-12,27H,9-10,13H2,1-2H3,(H,26,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVWKLFTQJTTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide is a synthetic organic compound with potential biological activity. This compound's complex structure includes multiple functional groups that may interact with various biological targets, making it of interest in medicinal chemistry and drug development.
While specific mechanisms of action for this compound are not extensively documented in the literature, compounds with similar structures often exhibit biological activities through the following pathways:
- Enzyme Inhibition : Many pyrrolopyrimidine derivatives act as inhibitors of kinases and other enzymes involved in signaling pathways.
- Receptor Modulation : The compound may interact with various receptors influencing cellular responses.
- Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals and reducing oxidative stress.
Biological Activity and Research Findings
Research into the biological activity of this compound has highlighted several key areas:
Anticancer Potential
Studies have indicated that compounds with similar structural features may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
| Compound | Cell Line | Effect |
|---|---|---|
| DMPB (similar structure) | B16F10 melanoma | Enhanced melanogenesis and increased tyrosinase activity |
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection by modulating pathways associated with neurodegenerative diseases.
Case Study: DMPB
A related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), was studied for its effects on melanogenesis in B16F10 cells:
- Mechanism : DMPB enhanced ERK and p38 activation leading to increased tyrosinase expression.
- In Vivo Studies : Induced hyperpigmentation in guinea pigs indicating potential therapeutic applications against hypopigmentation disorders .
Future Directions
Further research is necessary to elucidate the precise biological mechanisms of this compound. Potential areas of exploration include:
- In Vivo Efficacy Studies : Assessing the compound's effects in animal models.
- Mechanistic Studies : Investigating specific pathways affected by the compound.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance biological activity.
Comparison with Similar Compounds
Key Observations :
- Thieno[2,3-d]pyrimidine derivatives (e.g., ) often exhibit enhanced metabolic stability due to sulfur substitution but may reduce solubility.
Functional Group Analysis
Acetamide Modifications
Fluorophenyl Substitutions
- The 2-fluorophenyl group in the target compound may induce steric hindrance compared to the 4-fluorophenyl group in F-DPA , altering receptor selectivity.
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Calculated LogP* | ~3.5 (estimated) | ~4.2 (trifluoromethyl effect) | ~3.8 (thio group effect) |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
*Estimated using substituent contributions.
Implications :
- Higher LogP in may enhance tissue penetration but increase risk of off-target binding.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide?
- Methodological Answer : Synthesis involves multi-step reactions:
- Core Formation : Cyclization of pyrrolo[3,2-d]pyrimidine using ethyl acetoacetate and fluorophenyl derivatives under reflux conditions (e.g., DMF, 80–100°C) .
- Acetamide Coupling : Reacting the core with 3,4-dimethoxyphenethylamine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DCM) .
- Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradient) and recrystallization to achieve >95% purity .
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrolo NH at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ at m/z 522.18) .
- HPLC : Reverse-phase C18 columns (e.g., 90:10 H2O/ACN) to assess purity .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodological Answer : Screen against:
- Kinase Panels : Use ATP-binding assays (e.g., ADP-Glo™) to identify inhibition (IC50 < 20 µM suggests therapeutic potential) .
- Cancer Cell Lines : MTT assays on MCF-7 or HeLa cells (reference IC50 values for similar compounds: ~15 µM ).
- Solubility Testing : Measure in PBS/DMSO mixtures to guide in vivo dosing .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for fluorophenyl coupling (yields improve from 31% to >50% under inert atmospheres) .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side-product formation .
- Kinetic Monitoring : Use in situ FTIR to track cyclization completion .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability .
- Metabolite Profiling : LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may skew results .
- Target Validation : CRISPR knockouts of suspected targets (e.g., COX-2) to confirm mechanism .
Q. What computational strategies predict SAR for fluorophenyl derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with kinase X-ray structures (PDB: 3ERT) to model fluorophenyl interactions .
- QSAR Modeling : Train models on IC50 datasets (e.g., 20 analogs) to prioritize substituents (meta-F > para-F in thienopyrimidines) .
- MD Simulations : Analyze binding stability (>100 ns trajectories) to assess entropic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
